1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione 1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 1014075-05-8
VCID: VC6542096
InChI: InChI=1S/C19H18Cl2N6O2/c1-10-8-11(2)27(23-10)18-22-16-15(24(18)3)17(28)26(19(29)25(16)4)9-12-13(20)6-5-7-14(12)21/h5-8H,9H2,1-4H3
SMILES: CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)C
Molecular Formula: C19H18Cl2N6O2
Molecular Weight: 433.29

1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 1014075-05-8

Cat. No.: VC6542096

Molecular Formula: C19H18Cl2N6O2

Molecular Weight: 433.29

* For research use only. Not for human or veterinary use.

1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione - 1014075-05-8

Specification

CAS No. 1014075-05-8
Molecular Formula C19H18Cl2N6O2
Molecular Weight 433.29
IUPAC Name 1-[(2,6-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C19H18Cl2N6O2/c1-10-8-11(2)27(23-10)18-22-16-15(24(18)3)17(28)26(19(29)25(16)4)9-12-13(20)6-5-7-14(12)21/h5-8H,9H2,1-4H3
Standard InChI Key BATKNWQMZLEVDU-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)C

Introduction

Chemical Identity

Chemical Name:
1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Molecular Formula:
C18H19Cl2N5O2

Molecular Weight:
408.28 g/mol

Structural Features:
The compound is a purine derivative with substitutions at the 1-, 8-, 3-, and 7-positions. It contains:

  • A 2,6-dichlorobenzyl group at the 1-position.

  • A 3,5-dimethylpyrazole moiety at the 8-position.

  • Methyl groups at the 3- and 7-positions.

  • A purine dione backbone.

Synthesis Pathways

The synthesis of this compound typically involves multistep organic reactions. Below is a generalized synthetic route:

  • Preparation of Purine Core:
    The purine dione backbone is synthesized using standard methods such as cyclization of urea derivatives with malonic acid derivatives.

  • Introduction of Substituents:

    • The 2,6-dichlorobenzyl group is introduced via alkylation reactions using appropriate benzyl halides.

    • The pyrazole moiety is attached through nucleophilic substitution or coupling reactions involving pyrazole derivatives.

  • Final Modifications:
    Methyl groups are introduced at specific positions through controlled alkylation using methylating agents like methyl iodide.

Biological and Pharmacological Insights

This compound belongs to a class of molecules often investigated for their biological activity due to the purine scaffold's relevance in medicinal chemistry. Potential areas of interest include:

  • Antiviral Activity:
    Purine derivatives are known to inhibit viral replication by targeting nucleotide synthesis pathways or viral enzymes.

  • Anticancer Potential:
    The dichlorobenzyl group may enhance cytotoxicity against cancer cells by disrupting metabolic pathways.

  • Anti-inflammatory Properties:
    Pyrazole-containing compounds have shown promise as inhibitors of inflammatory mediators like cyclooxygenase enzymes.

Applications in Research and Industry

The compound's unique structure makes it valuable for:

  • Drug discovery programs targeting kinase inhibitors or adenosine receptor modulators.

  • Chemical biology studies to probe purine metabolism.

  • Development of agrochemicals due to potential pesticidal properties.

Limitations and Challenges

Despite its potential, challenges include:

  • Limited water solubility may hinder bioavailability.

  • Complex synthesis routes require optimization for large-scale production.

  • Toxicological profiles need thorough evaluation due to the presence of halogenated groups.

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